molecular formula C16H14ClNO3 B14956930 N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide

Katalognummer: B14956930
Molekulargewicht: 303.74 g/mol
InChI-Schlüssel: YLJWEBHCGBGROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylbenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to hydrolysis to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and hydroxy groups allows for specific interactions with the active sites of these targets, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares the chlorophenyl group but differs in the presence of a pyridinyl moiety.

    2-(4-chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Contains a similar chlorophenyl group but has a different core structure.

Uniqueness: N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Eigenschaften

Molekularformel

C16H14ClNO3

Molekulargewicht

303.74 g/mol

IUPAC-Name

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C16H14ClNO3/c1-10-2-4-12(5-3-10)15(20)18-16(21)14(19)11-6-8-13(17)9-7-11/h2-9,16,21H,1H3,(H,18,20)

InChI-Schlüssel

YLJWEBHCGBGROV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.